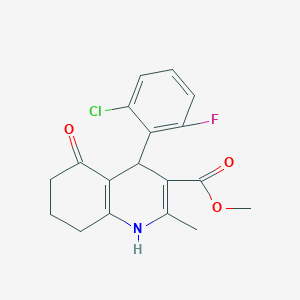

Methyl 4-(2-chloro-6-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

Methyl 4-(2-chloro-6-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polyhydroquinoline derivative characterized by a fused hexahydroquinoline scaffold. Its structure includes a 2-chloro-6-fluorophenyl substituent at the 4-position, a methyl ester group at the 3-position, and a methyl group at the 2-position. The compound belongs to a broader class of 1,4-dihydropyridine (1,4-DHP) derivatives, which are known for diverse pharmacological activities such as calcium channel modulation, antimicrobial effects, and enzyme inhibition . Its synthesis likely follows the Hantzsch multicomponent reaction, a standard method for polyhydroquinolines, involving condensation of aldehydes, β-ketoesters, and ammonia derivatives .

Properties

IUPAC Name |

methyl 4-(2-chloro-6-fluorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClFNO3/c1-9-14(18(23)24-2)17(15-10(19)5-3-6-11(15)20)16-12(21-9)7-4-8-13(16)22/h3,5-6,17,21H,4,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCVHLICDPLGCEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C2=C(N1)CCCC2=O)C3=C(C=CC=C3Cl)F)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-chloro-6-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method starts with the reaction of nitrobenzene with diethyl malonate, followed by decarboxylation and aromatic nucleophilic substitution . The reaction conditions often require the presence of catalysts such as copper(I) halide and specific temperature controls to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and advanced purification techniques ensures the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-chloro-6-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: Often used to reduce nitro groups to amines.

Substitution: Halogen atoms can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but typically involve controlled temperatures and the use of solvents like dichloromethane.

Major Products Formed

The major products formed depend on the specific reactions undertaken. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions can produce a variety of halogenated compounds.

Scientific Research Applications

Methyl 4-(2-chloro-6-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in developing new pharmaceuticals.

Industry: Utilized in the production of materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Methyl 4-(2-chloro-6-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, altering cellular pathways and exerting its effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Electronic Variations

The compound’s key structural distinction lies in its 2-chloro-6-fluorophenyl substituent, which combines halogen atoms at ortho and para positions. This substitution pattern contrasts with analogs bearing nitro, cyano, methoxy, or heteroaromatic groups (e.g., furan) at the 4-position phenyl ring . Such substitutions influence electronic properties (e.g., electron-withdrawing vs. donating effects) and steric bulk, impacting solubility, crystal packing, and biological target interactions.

Physical Properties

*Calculated based on formula C₁₈H₁₆ClFNO₃. †Estimated using PaDEL-Descriptor software .

Key Observations :

Halogen vs. Nitro/Methoxy Groups : The target compound’s 2-Cl-6-F-phenyl group enhances electronegativity compared to B8 (4-methoxyphenyl), likely increasing lipophilicity (higher LogP) and influencing membrane permeability .

Ester Chain Length : Replacing the methyl ester with long alkyl chains (e.g., octadecyl in 8b) drastically increases molecular weight and LogP, suggesting improved lipid solubility but reduced aqueous solubility .

Crystallography: Derivatives like B8 exhibit distinct crystal packing due to N–H···O hydrogen bonds, forming infinite chains along the c-axis. The target compound’s dihedral angle between the phenyl and hexahydroquinoline planes (~86°) may similarly influence crystallinity .

Biological Activity

Methyl 4-(2-chloro-6-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that has garnered interest in various fields including medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Compound Overview

IUPAC Name : this compound

Molecular Formula : C₁₈H₁₈ClFNO₃

CAS Number : [not provided]

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The hexahydroquinoline structure allows it to fit into the active sites of enzymes and receptors, potentially leading to the modulation of their activity. This interaction can influence several biochemical pathways relevant to disease processes.

Biological Activities

Research has highlighted several biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies indicate that derivatives of hexahydroquinoline exhibit significant antibacterial and antifungal properties. The presence of halogen substituents may enhance these effects by increasing lipophilicity and facilitating membrane penetration.

- Anti-inflammatory Effects : Some studies have suggested that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. This suggests a potential for anti-inflammatory applications.

- Anticancer Potential : Investigations into quinoline derivatives have shown promising results in inhibiting cancer cell proliferation. The compound may affect pathways involved in cell cycle regulation and apoptosis.

Case Studies

- Antibacterial Evaluation :

-

Anti-inflammatory Mechanisms :

- Research focused on the inhibition of inducible nitric oxide synthase (iNOS) and COX-2 by quinoline derivatives showed that these compounds could effectively reduce nitric oxide production in macrophages stimulated with lipopolysaccharides (LPS). This suggests a mechanism through which methyl 4-(2-chloro-6-fluorophenyl)-2-methyl-5-oxo may exert anti-inflammatory effects.

-

Cytotoxicity Studies :

- In vitro studies on human cancer cell lines demonstrated that compounds similar to methyl 4-(2-chloro-6-fluorophenyl)-2-methyl-5-oxo exhibited cytotoxic effects through modulation of apoptotic pathways. The cytotoxicity was linked to structural features such as lipophilicity and the presence of electron-withdrawing groups .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.